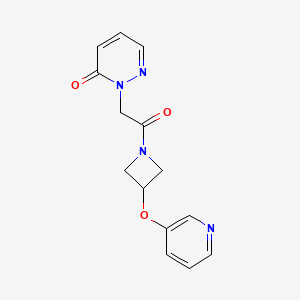

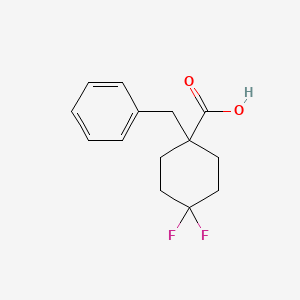

![molecular formula C14H21BN2O2 B2859462 [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid CAS No. 1313004-36-2](/img/structure/B2859462.png)

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Boronic acids and their esters can be synthesized through various methods. One common method involves the use of organomagnesium or organolithium reagents and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another route involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also undergo transmetalation with BBr3, followed by hydrolysis to form phenylboronic acid .Chemical Reactions Analysis

Boronic acids and their esters, such as pinacol boronic esters, are known to undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported using a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles (NPs) have been investigated for their potential as antiviral therapeutics. These NPs have been shown to inhibit Hepatitis C virus (HCV) by interfering with the virus's ability to infect healthy hepatocytes, demonstrating their potential as viral entry inhibitors. This approach leverages the unique properties of boronic acids to create NPs with reduced cellular toxicity and notable antiviral activity, setting a foundation for further exploration in antiviral therapies (Khanal et al., 2013).

Glycoside Recognition

A new class of carbohydrate-binding boronic acids has been developed, showing significant improvement over previous analogues in terms of solubility and the ability to complex with glycosides in neutral water. This advancement highlights the potential of boronic acids in the selective recognition of cell-surface glycoconjugates, which is critical for the development of oligomeric receptors and sensors aimed at biological and medical applications (Dowlut & Hall, 2006).

Catalysis

Boronic acids have been utilized as catalysts in various organic reactions, demonstrating their versatility beyond their use as reagents in coupling reactions. Their role in catalysis includes the activation of hydroxy functional groups, facilitating direct transformations into valuable products under mild conditions. This catalytic activity is exploited in electrophilic and nucleophilic modes, enabling a range of reactions such as the formation of amides, cycloadditions, and Friedel-Crafts-type reactions (Hall, 2019).

Sugar Recognition

A novel boronic acid fluorophore/beta-cyclodextrin (beta-CyD) complex sensor for sugar recognition in water has been designed, demonstrating the ability of boronic acid compounds to selectively recognize sugars in aqueous environments. This development is crucial for the design of sensors and diagnostic tools that require the selective detection of specific sugars under physiological conditions (Tong et al., 2001).

Pharmaceutical Agents

Boronic acid compounds have shown promise in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing biologically important saccharides. Their unique structural features make them valuable in the pharmaceutical industry, underscoring their potential in creating new therapeutic strategies and improving drug formulations (Yang et al., 2003).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with biomolecules containing 1,2 or 1,3-diol motifs .

Mode of Action

Boronic acids, including phenylboronic acids, are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron reagent to a palladium complex . The compound may interact with its biological targets in a similar manner, forming reversible covalent bonds.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in various biochemical processes, often as intermediates in synthetic reactions .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds related to the one , are known to undergo hydrolysis, a process that can be accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Compounds containing boronic acid moieties have been used in the development of various bioactive compounds, suggesting that they may have significant biological effects .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of boronic esters . Additionally, the presence of diol-containing biomolecules can influence the compound’s action due to the ability of boronic acids to form reversible covalent bonds with such molecules .

properties

IUPAC Name |

[4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O2/c18-15(19)13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14/h1-4,14,18-19H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWRYNIERCFODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C3CC3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid | |

CAS RN |

1313004-36-2 |

Source

|

| Record name | {4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

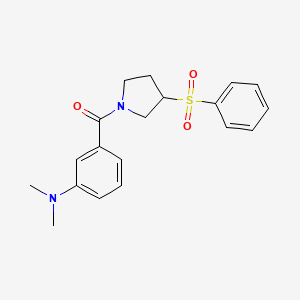

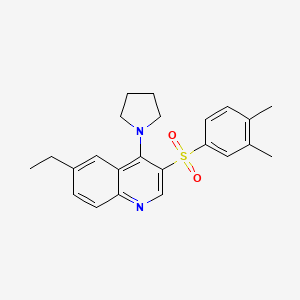

![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)

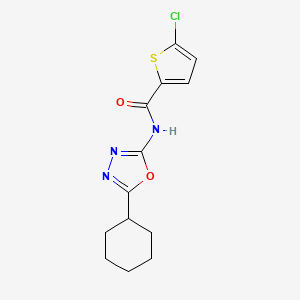

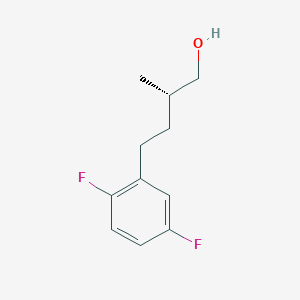

![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)

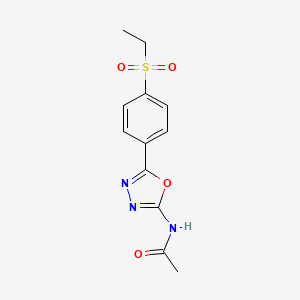

![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)

![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)